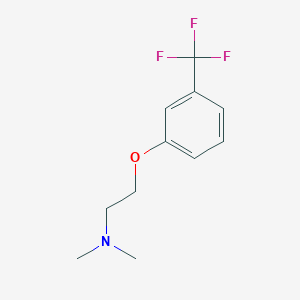

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine

Descripción general

Descripción

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethanamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine typically involves the reaction of 3-(trifluoromethyl)phenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate, and the process may involve heating the reactants to facilitate the formation of the desired product. The reaction can be represented as follows:

3-(trifluoromethyl)phenol+N,N-dimethylethanolamineK2CO3this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

Substitution: The trifluoromethyl group or other substituents on the phenoxy ring can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Aplicaciones Científicas De Investigación

Based on the search results, here's what can be gathered regarding the applications of compounds containing the trifluoromethylphenoxy group:

1. Cinacalcet Synthesis

- Improved Preparation: A primary application lies in the preparation of cinacalcet, a drug used to treat hyperparathyroidism . The described process involves reacting (R)-l-(naphthalen-l-yl)ethanamine with 3-(3-(trifluoromethyl)phenyl) propanal in a suitable solvent with a metal catalyst as a reducing agent under hydrogen pressure to obtain cinacalcet .

- Salts: Cinacalcet can be converted into pharmaceutically acceptable salts like hydrochloride, hydrobromide, oxalate, maleate, fumarate, besylate, tosylate, or tartrate salts .

2. Pharmaceutical Applications

- Lysosomal Phospholipase A2 (LPLA2) Inhibition: N-(1-methyl-2-(3-[trifluoromethyl]-phenyl)ethyl)amino ethanol benzoate ester, also known as Benfluorex, contains a trifluoromethylphenyl group and is related to the inhibition of LPLA2 .

- Fluoxetine Derivatives: Trifluoromethyl groups are used in the synthesis of fluoxetine derivatives .

3. Cosmetic Applications

- Skin Care: While not directly mentioning N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, the search results mention that oil extracts with antiseptic, skin-soothing, and anti-inflammatory properties can be used in cosmetic formulations for various skin conditions .

4. Other potential applications

- Coatings: Trifluoromethyl groups are used in coatings .

- Solvents: Suitable solvents for reactions involving trifluoromethylphenyl compounds include hydrocarbons, halogenated solvents, nitriles, amides, alcohols, ketones, and esters . Examples are toluene, xylene, ethyl benzene dimethyl formamide, dimethyl acetamide, methylene dichloride, acetonitrile, C1-C4 straight chain or branched alcohols, acetone, methyl isobutyl ketone, methyl ethyl ketone, ethyl acetate, isopropyl acetate, butyl acetate, and the likes .

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity and efficacy.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-Dimethyl-3-(trifluoromethyl)benzamide

- N,N-Dimethyl-4-(trifluoromethyl)phenoxy)ethanamine

- N,N-Dimethyl-2-(trifluoromethyl)phenoxy)ethanamine

Uniqueness

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring, which imparts distinct physicochemical properties and potential applications compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific and industrial applications.

Actividad Biológica

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C12H14F3NO

- Molecular Weight : 251.24 g/mol

- CAS Number : 1001541-07-6

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially impacting their biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its activity is hypothesized to stem from:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in lipid metabolism or other biochemical processes.

In Vitro Studies

In vitro studies have demonstrated the compound's potential efficacy against various cell lines. For instance, it was tested against human cancer cell lines, revealing cytotoxic effects that suggest its role as a potential anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |

| U-937 (Monocytic) | 10.38 | Cell cycle arrest and apoptosis |

These findings indicate that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle disruption.

Case Studies

- Anticancer Activity : A study reported that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. Flow cytometry analysis indicated that the compound triggers apoptosis by increasing caspase 3/7 activity.

- Neurotransmitter Interaction : Other studies have suggested that this compound might modulate neurotransmitter systems, potentially acting on serotonin or dopamine receptors. This could have implications for its use in treating mood disorders or neurodegenerative diseases.

Toxicity and Safety Profile

The safety profile of this compound has been assessed in various preclinical models. Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents challenges regarding selectivity and off-target effects.

Toxicological Data Summary

| Parameter | Value |

|---|---|

| LD50 (mg/kg in mice) | >2000 |

| Mutagenicity | Negative in Ames test |

| Reproductive Toxicity | No observed effects |

These results suggest that while the compound has therapeutic potential, further studies are necessary to fully elucidate its safety profile.

Propiedades

IUPAC Name |

N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYALXLYWVCFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358339 | |

| Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001541-07-6 | |

| Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.